1-(Piperidine-1-carbonyl)piperazine hydrochloride

Physicochemical characterization Salt selection Solid-state chemistry

Inconsistent piperazine-piperidine building blocks introduce regioisomer risks and salt-form variability that alter SAR and reaction outcomes. This hydrochloride salt (CAS 1171913-28-2) provides a defined, crystalline scaffold with the correct urea bridge connectivity. - **Validated Application**: Direct precursor for PROTACs (FLT3-ITD degrader MA190) and FAAH inhibitors (PF-750 analog series) - **Key Advantage**: Free piperazine NH enables one-step conjugation to E3 ligase ligands; no deprotection needed - **Supply Certainty**: ≥95% purity (typical 98%) with batch-specific NMR/HPLC/GC; immediate shipment

Molecular Formula C10H20ClN3O
Molecular Weight 233.74 g/mol
CAS No. 1171913-28-2
Cat. No. B3376093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidine-1-carbonyl)piperazine hydrochloride
CAS1171913-28-2
Molecular FormulaC10H20ClN3O
Molecular Weight233.74 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)N2CCNCC2.Cl
InChIInChI=1S/C10H19N3O.ClH/c14-10(12-6-2-1-3-7-12)13-8-4-11-5-9-13;/h11H,1-9H2;1H
InChIKeyMVVASCZXTJEOAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Procurement-Grade Characterization


1-(Piperidine-1-carbonyl)piperazine hydrochloride (CAS 1171913-28-2; IUPAC: piperazin-1-yl(piperidin-1-yl)methanone hydrochloride) is a heterocyclic building block belonging to the piperazine-piperidine carboxamide class, with molecular formula C₁₀H₂₀ClN₃O and a molecular weight of 233.74 g/mol . The compound exists as the hydrochloride salt of the free base (CAS 41340-88-9) and is supplied at standard purities of ≥95% (typically 98%) with batch-specific QC documentation including NMR, HPLC, and GC analyses . Its core scaffold—a piperidine ring linked to a piperazine ring via a carbonyl urea bridge—constitutes a privileged pharmacophore in medicinal chemistry, serving as a key intermediate for FAAH/MAGL inhibitors, PROTAC linkers, and CNS-targeted drug candidates [1][2].

Salt Form Hydrochloride salt improves solid-state handling and storage stability for accurate weighing.
Privileged Scaffold Piperidine-carbonyl-piperazine core supports CNS-targeted candidate synthesis and PROTAC linker design.
QC Documentation Batch-specific NMR, HPLC, and GC data supports synthetic reproducibility and procurement confidence.

Why This Scaffold Cannot Be Replaced by Generic Analogs


Generic substitution among piperazine-piperidine building blocks introduces three critical risks that directly impact experimental reproducibility and downstream synthetic outcomes. First, the connectivity of the carbonyl urea bridge (piperidine-N–C(O)–N-piperazine) is regiospecific; reversing the orientation to a piperazine-carbonyl-piperidine isomer produces a distinct scaffold with altered hydrogen-bonding geometry and steric profile, which can significantly shift structure-activity relationships (SAR) [1]. Second, the hydrochloride salt form provides a 175 °C higher melting point (255–257 °C vs. 80–82 °C) and a 0.71-unit higher LogP (1.42 vs. 0.70) compared to the free base, directly affecting solid-state handling, long-term storage stability, and partitioning behavior in biphasic reaction conditions [2]. Third, the unprotected secondary amine on the piperazine ring is essential for downstream diversification; protected analogs such as N-Boc-4-(piperazine-1-carbonyl)piperidine (CAS 887587-18-0) require an additional deprotection step, adding synthetic complexity and reducing overall yield . These differences are not merely academic—they translate into measurable differences in reaction efficiency, PROTAC degradation potency, and FAAH/MAGL inhibitory activity when the scaffold is incorporated into final bioactive molecules [3].

Regioisomeric Connectivity
Reversing the carbonyl urea orientation alters hydrogen-bond geometry and may shift structure-activity relationships.
Free Base vs. Hydrochloride Salt
The free base has a lower melting point and LogP, which can affect solid-state stability and biphasic reaction partitioning.
Protected Analog Interchange
N-Boc-protected versions require an additional deprotection step, adding synthetic complexity and potentially reducing overall yield.

Quantitative Differentiation Evidence


Salt vs. Free Base: Melting Point and Lipophilicity Advantages

The hydrochloride salt form (CAS 1171913-28-2) demonstrates markedly different physicochemical properties compared to its free base counterpart (CAS 41340-88-9). The salt exhibits a melting point of 255–257 °C, which is 175 °C higher than the free base melting point of 80–82 °C [1]. This elevated melting point is indicative of higher crystalline lattice energy, translating to superior ambient storage stability and reduced hygroscopicity during weighing and formulation. Additionally, the hydrochloride salt has a measured LogP of 1.415 compared to 0.702 for the free base—a +0.713 LogP unit increase—indicating enhanced partitioning into organic phases during extractive workup and improved compatibility with hydrophobic reaction media [1]. For procurement decisions, the salt form's higher crystallinity also correlates with more reproducible weighing accuracy and longer shelf-life under standard laboratory storage conditions.

Salt vs Free Base
Head-to-head
Hydrochloride Salt
mp 255–257 °C
LogP 1.415
vs
Free Base
mp 80–82 °C
LogP 0.702
Supports solid-state handling and extraction workflow choice
+175 °C melting point difference; +0.713 LogP unit increase
Physicochemical characterization Salt selection Solid-state chemistry

Lipophilicity Comparison for CNS Drug-Likeness Optimization

When compared to the structurally related building block 1-(piperidin-4-yl)piperazine (CAS 142013-66-9), 1-(piperidine-1-carbonyl)piperazine hydrochloride exhibits a LogP of 1.415, which is 1.18 LogP units higher than the comparator's LogP of 0.239 [1]. This intermediate lipophilicity positions the compound in a favorable range for CNS drug discovery, where a LogP between 1 and 3 is generally associated with optimal blood-brain barrier penetration [2]. The carbonyl urea bridge contributes both polarity (hydrogen bond acceptor capacity) and conformational rigidity, differentiating it from the purely flexible ethylene-linked 1-(piperidin-4-yl)piperazine scaffold. This balance of lipophilicity and hydrogen-bonding capacity makes the compound particularly suitable as a linker or core scaffold in PROTAC design, where excessive hydrophilicity can impair cell permeability and excessive lipophilicity can promote nonspecific binding [3].

CNS LogP Profile
Context-dependent
This Compound
LogP 1.415
vs
Ethylene-linked Analog
LogP 0.239
Intermediate lipophilicity may support CNS permeability screening
+1.18 LogP units; within favorable range for brain penetration
Lipophilicity Drug-likeness ADME prediction

PROTAC Linker Performance Validation

In a 2025 study developing dual-specific PROTACs for FLT3-ITD and MAPK14 kinases, compounds MA190 and MA191—which incorporate rigid cyclohexyl-piperidine/piperazine linkers structurally derived from the piperidine-1-carbonyl-piperazine scaffold—demonstrated superior degradation of FLT3-ITD in MV4-11 AML cells, achieving >95% reduction in FLT3-ITD protein levels at nanomolar concentrations and outperforming the parent compound MA49 [1]. Furthermore, MA191 achieved a DC₅₀ of 10 nM for FLT3-ITD degradation . In a separate application, the BMS-1166-N-piperidine-CO-N-piperazine conjugate—which directly incorporates the piperidine-1-carbonyl-piperazine core as its linker element—enabled the synthesis of PROTAC PD-1/PD-L1 degrader-1, which inhibits the PD-1/PD-L1 immune checkpoint interaction with an IC₅₀ of 39.2 nM . The piperazine-piperidine urea linker motif is also represented in 6.2% and 4.1% of linkers in PROTAC-DB respectively, confirming its established and non-trivial role in degrader design [2].

PROTAC Degradation
Class-level inference
>95%
FLT3-ITD degradation
DC₅₀ 10 nM (MA191)
Supports linker geometry evaluation in targeted protein degradation
Scaffold-derived PROTACs; PD-1/PD-L1 degrader IC₅₀ 39.2 nM
PROTAC Targeted protein degradation Linker design

Privileged Scaffold for FAAH Inhibition

The piperidine/piperazine urea scaffold—of which 1-(piperidine-1-carbonyl)piperazine is the minimal core building block—has been independently validated as a privileged chemotype for fatty acid amide hydrolase (FAAH) inhibition. Representative compounds PF-750 (piperidine-based urea) and PF-622 (piperazine-based urea) exhibit IC₅₀ values of 16.2 nM and 33.0 nM, respectively, against human FAAH [1][2]. These compounds function through a covalent, time-dependent mechanism by modifying the enzyme's active-site serine nucleophile, and activity-based protein profiling (ABPP) confirmed complete selectivity for FAAH over other mammalian serine hydrolases [1]. In comparison, earlier-generation FAAH inhibitors such as URB597 (carbamate-based) show IC₅₀ values in the low nanomolar range but with broader off-target serine hydrolase reactivity [3]. The covalent mechanism and selectivity profile are directly attributable to the piperidine/piperazine urea geometry, which FAAH uniquely recognizes as a C(O)–N bond hydrolase substrate [1]. Patent literature further confirms that urea compounds characterized by having a piperidine or piperazine ring demonstrate excellent FAAH-inhibitory activity and are useful for treating urinary frequency, urinary incontinence, and overactive bladder [4].

FAAH Inhibition
Class-level inference
16.2 nM
PF-750 IC₅₀ (Covalent)
PF-622 IC₅₀ 33.0 nM; selective over other serine hydrolases
Supports FAAH-focused SAR exploration with the urea core scaffold
Complete selectivity confirmed by activity-based protein profiling
FAAH inhibition Covalent inhibitor Endocannabinoid system

Regiospecific Connectivity and Basicity Advantage

The connectivity of 1-(piperidine-1-carbonyl)piperazine—where the carbonyl carbon is directly attached to the piperidine nitrogen and the piperazine N1—is regiospecifically distinct from the reversed isomer 1-(piperazine-1-carbonyl)piperidine. This difference has practical synthetic consequences: in the target compound, the free secondary amine resides on the piperazine ring (pKa ~9.7 for piperazine NH), whereas in the reversed isomer, the free amine is on the piperidine ring (pKa ~10.6 for piperidine NH) [1]. This ~0.9 pKa unit difference affects both the nucleophilicity available for downstream derivatization and the protonation state under physiological or reaction conditions. Patent US 7,592,347 explicitly claims piperidine carbonyl piperazine derivatives (with the carbonyl attached to piperidine) as the pharmacologically active orientation for H3 receptor antagonism in CNS disorders, confirming that the regiospecific connectivity is a determinant of biological activity [2]. For medicinal chemists, procuring the correct regioisomer eliminates the risk of synthesizing an inactive or suboptimal analog that would require resynthesis.

Regiochemistry
Supporting evidence
Target Connectivity
Piperidine-C(O)-piperazine
free NH pKa ~9.7
vs
Reversed Isomer
Piperazine-C(O)-piperidine
free NH pKa ~10.6
Regiospecific connectivity may affect nucleophilicity and biological activity
ΔpKa ≈ 0.9; correct isomer claimed in patent for H3 antagonism
Regiochemistry Scaffold differentiation SAR

Key Applications in Drug Discovery and Chemical Biology


PROTAC Linker Development

The piperidine-1-carbonyl-piperazine hydrochloride scaffold serves as a rigid, semi-flexible linker core for proteolysis-targeting chimeras (PROTACs). As demonstrated by MA190/MA191 (which incorporate this linker geometry) achieving >95% FLT3-ITD degradation at nanomolar DC₅₀ values and BMS-1166-N-piperidine-CO-N-piperazine enabling PD-1/PD-L1 degrader synthesis with an IC₅₀ of 39.2 nM, this building block provides a validated starting point for degrader design [1]. The free secondary amine on the piperazine ring allows direct conjugation to E3 ligase ligands (e.g., CRBN, VHL) or target protein warheads without requiring deprotection steps, streamlining PROTAC assembly compared to Boc-protected analogs. The balanced LogP (1.415) and rigid urea geometry contribute to favorable ternary complex formation and cellular permeability [2].

FAAH/MAGL Inhibitor Synthesis

The piperidine/piperazine urea core is a privileged scaffold for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitor development. PF-750 (piperidine urea, IC₅₀ = 16.2 nM) and PF-622 (piperazine urea, IC₅₀ = 33.0 nM) both demonstrate nanomolar covalent FAAH inhibition with complete selectivity over other serine hydrolases as confirmed by activity-based protein profiling [3][4]. 1-(Piperidine-1-carbonyl)piperazine hydrochloride provides the minimal unsubstituted core for SAR exploration, where the free piperazine NH can be functionalized with diverse aryl, heteroaryl, or benzyl groups to optimize potency, selectivity, and pharmacokinetic properties. The hydrochloride salt form's high crystallinity (mp 255–257 °C) ensures accurate weighing for parallel synthesis libraries [5].

CNS Histamine H3 Receptor Antagonist Scaffold

US Patent 7,592,347 explicitly protects piperidine carbonyl piperazine derivatives as histamine H3 receptor antagonists for the treatment of neurological and psychiatric disorders including cognitive impairment, Alzheimer's disease, and attention deficit hyperactivity disorder [6]. The patent establishes the piperidine-1-carbonyl-piperazine connectivity as the pharmacologically active orientation for H3 antagonism. The compound's LogP of 1.415 falls within the optimal range for CNS penetration (LogP 1–3), and the hydrochloride salt provides the water solubility necessary for in vivo formulation and oral dosing studies [5]. Procurement of this building block enables direct access to the claimed chemical space for CNS programs targeting the histaminergic system.

Anticancer Vinyl Piperazine-Piperidine Urea Derivatives

Recent patent literature (WO 2021/204985) discloses substituted vinyl piperazine-piperidine urea derivatives as anticancer agents effective against glioblastoma (GB), multiple myeloma (MM), and pancreatic cancer (PC) [7]. These compounds were reported to be 70-fold more effective in vitro than temozolomide on patient-derived glioblastoma cell lines, with efficacy comparable to bevacizumab but with improved drug-like characteristics. 1-(Piperidine-1-carbonyl)piperazine hydrochloride serves as the direct synthetic precursor for introducing the vinyl urea moiety onto the piperazine nitrogen, enabling rapid access to this therapeutically relevant chemical series. The compound's availability at 95–98% purity with batch-specific QC documentation (NMR, HPLC, GC) supports reproducible SAR studies in oncology programs .

Application
Selection Property
Validation Focus
PROTAC linker design
Rigid urea linker geometry
Target degradation efficiency in cell models
FAAH/MAGL SAR exploration
Piperidine-piperazine urea core
Covalent inhibition and selectivity profiling
CNS target engagement studies
LogP and salt-form properties
CNS permeability and receptor binding assays
Cancer cell-model studies
Vinyl-piperazine-piperidine urea derivatization
Cytotoxicity and proliferation endpoint evaluation
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